molecular formula C18H14O8 B8747184 dibenzoyl-L(+)tartaric acid

dibenzoyl-L(+)tartaric acid

Cat. No. B8747184
M. Wt: 358.3 g/mol
InChI Key: OCQAXYHNMWVLRH-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzoyl-L(+)tartaric acid is a useful research compound. Its molecular formula is C18H14O8 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality dibenzoyl-L(+)tartaric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dibenzoyl-L(+)tartaric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

dibenzoyl-L(+)tartaric acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1

InChI Key

OCQAXYHNMWVLRH-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
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